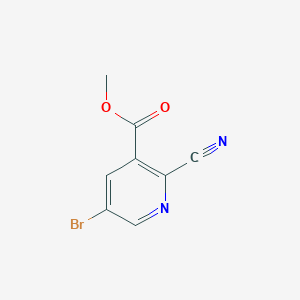

Methyl 5-bromo-2-cyanonicotinate

CAS No.:

Cat. No.: VC17186099

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrN2O2 |

|---|---|

| Molecular Weight | 241.04 g/mol |

| IUPAC Name | methyl 5-bromo-2-cyanopyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H5BrN2O2/c1-13-8(12)6-2-5(9)4-11-7(6)3-10/h2,4H,1H3 |

| Standard InChI Key | RLXNYJMENDDLPY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(N=CC(=C1)Br)C#N |

Introduction

Molecular Characteristics

Chemical Properties:

-

Molecular Formula: C8H5BrN2O2

-

Molecular Weight: 244.05 g/mol

-

Structure: Pyridine ring with bromine at the 5-position, a cyano group at the 2-position, and a methyl ester group attached to the nitrogen atom.

Spectral Data:

-

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm its structural integrity. These analyses provide insights into bond vibrations and chemical environments within the molecule.

Synthesis

The synthesis of methyl 5-bromo-2-cyanonicotinate typically involves multi-step reactions starting from pyridine derivatives. Key reagents and conditions include:

-

Starting Materials: Substituted pyridines such as 5-bromo-2-aminonicotinate.

-

Reagents: Dehydrating agents to facilitate cyano group formation.

-

Reaction Conditions:

-

Temperature: Ranges from room temperature to elevated levels depending on reagents.

-

Time: Reaction durations vary from several hours to overnight.

-

-

Optimization: Careful control of solvent choice, temperature, and catalysts ensures high yield and purity.

The reaction mechanism often involves halogenation, esterification, and nitrile formation steps.

Chemical Reactivity

Methyl 5-bromo-2-cyanonicotinate exhibits reactivity typical of nitriles and halogenated compounds:

-

Nucleophilic Substitution: The bromine atom can be substituted under suitable conditions.

-

Hydrolysis: The cyano group can undergo hydrolysis to form carboxylic acids.

-

Cross-Coupling Reactions: It serves as a precursor in Suzuki or Heck coupling reactions for synthesizing complex molecules.

The reactivity is influenced by factors such as solvent polarity, temperature, and the presence of catalysts or bases.

Applications

Pharmaceuticals:

Methyl 5-bromo-2-cyanonicotinate is explored as an intermediate in drug discovery due to its ability to form bioactive molecules through functionalization. Its structural features allow for interactions with biological targets.

Agrochemicals:

The compound's derivatives are investigated for their potential use as pesticides or herbicides due to their activity against specific pests or weeds.

Synthetic Chemistry:

Its role as a versatile building block in organic synthesis makes it valuable for constructing heterocyclic frameworks used in various industries.

Comparative Analysis

To understand its uniqueness, methyl 5-bromo-2-cyanonicotinate can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 5-bromo-4-chloronicotinate | C7H4BrClNO2 | Chlorine substitution instead of cyano group |

| Methyl 5-bromo-6-methoxynicotinate | C8H6BrNO3 | Methoxy group at the 6-position |

| Methyl 5-bromo-4-hydroxynicotinate | C7H5BrNO3 | Hydroxyl group at the 4-position |

Methyl 5-bromo-2-cyanonicotinate stands out due to its specific substitution pattern that enhances both its reactivity and biological activity.

Safety Considerations

While detailed toxicological data for methyl 5-bromo-2-cyanonicotinate is limited, general precautions for handling halogenated nitriles include:

-

Avoiding inhalation or skin contact.

-

Using appropriate personal protective equipment (PPE).

-

Storing in a cool, dry place away from incompatible substances like strong oxidizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume